molecular formula C22H20N2O8S B1214084 Quinacetol sulfate CAS No. 57130-91-3

Quinacetol sulfate

Cat. No.: B1214084
CAS No.: 57130-91-3
M. Wt: 472.5 g/mol
InChI Key: CDEWHBGYSWJUFP-UHFFFAOYSA-N
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Description

Quinacetol sulfate is a synthetic compound known for its fungicidal properties. It is a derivative of quinacetol and is primarily used in agricultural applications to control fungal diseases in crops. The compound is recognized by its IUPAC name, sulfuric acid—5-acetylquinolin-8-ol (1/2), and has the molecular formula C₂₂H₂₀NO₆S .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinacetol sulfate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of quinacetol, which is then reacted with sulfuric acid to form the sulfate salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The production is carried out in batch reactors where the reaction conditions are closely monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Quinacetol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinacetol sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to fungal biology and plant pathology.

    Medicine: Investigated for its potential antifungal properties and its effects on human health.

    Industry: Utilized in the formulation of fungicides for agricultural use

Mechanism of Action

The mechanism of action of quinacetol sulfate involves its interaction with fungal cells. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of fungal pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfate group, which enhances its solubility and stability compared to its parent compound, quinacetol. This modification also improves its efficacy as a fungicide, making it a valuable tool in agricultural practices .

Properties

CAS No.

57130-91-3

Molecular Formula

C22H20N2O8S

Molecular Weight

472.5 g/mol

IUPAC Name

1-(8-hydroxyquinolin-1-ium-5-yl)ethanone;sulfate

InChI

InChI=1S/2C11H9NO2.H2O4S/c2*1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11;1-5(2,3)4/h2*2-6,14H,1H3;(H2,1,2,3,4)

InChI Key

CDEWHBGYSWJUFP-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C=CC=NC2=C(C=C1)O.CC(=O)C1=C2C=CC=NC2=C(C=C1)O.OS(=O)(=O)O

Canonical SMILES

CC(=O)C1=C2C=CC=[NH+]C2=C(C=C1)O.CC(=O)C1=C2C=CC=[NH+]C2=C(C=C1)O.[O-]S(=O)(=O)[O-]

57130-91-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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